molecular formula C8H8BrFS B8496855 (3-Bromo-4-fluorophenyl)(ethyl)sulfane

(3-Bromo-4-fluorophenyl)(ethyl)sulfane

Cat. No. B8496855
M. Wt: 235.12 g/mol
InChI Key: JSMVHJYSKRMUPU-UHFFFAOYSA-N
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Patent
US09115114B2

Procedure details

To 2-bromo-4-ethylsulfanyl-1-fluorobenzene (2.2 g, 9.36 mmol) in DCM (20 mL) was added m-CPBA (6.47 g, 37.4 mmol). The mixture was stirred at room temperature for 12 h. Aqueous saturated Na2S2O3 (100 mL) was added, and extractive work up with CH2Cl2 gave the title compound (1.5 g, 50%) as a yellow solid which was carried on without purification. 1H NMR (CDCl3, 400 MHz) δ 8.15 (dd, J1=6.4 Hz, J2=2.4 Hz, 1H), 7.88-7.85 (m, 1H), 7.32 (t, J=8.4 Hz, 1H), 3.14 (q, J=7.2 Hz, 2H), 1.31 (t, J=7.6 Hz, 3H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
6.47 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6](SCC)[CH:5]=[CH:4][C:3]=1[F:11].[CH:12]1C=C(Cl)C=C(C(OO)=O)[CH:13]=1.[O-:23][S:24]([O-:27])(=S)=O.[Na+].[Na+]>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([S:24]([CH2:12][CH3:13])(=[O:27])=[O:23])[CH:5]=[CH:4][C:3]=1[F:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)SCC)F
Name
Quantity
6.47 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)S(=O)(=O)CC)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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